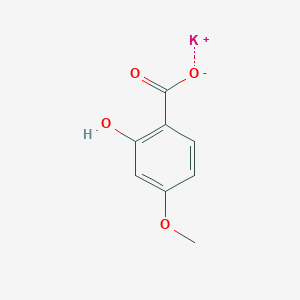

Potassium 2-hydroxy-4-methoxybenzoate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

potassium;2-hydroxy-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4.K/c1-12-5-2-3-6(8(10)11)7(9)4-5;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJKYHIIYRGTCC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7KO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164997 | |

| Record name | Potassium methoxysalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152312-71-5 | |

| Record name | Potassium methoxysalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152312715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium methoxysalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POTASSIUM METHOXYSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G3H7U4Y7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization of Potassium 2 Hydroxy 4 Methoxybenzoate

Methodologies for Synthesis of Potassium 2-hydroxy-4-methoxybenzoate

The primary route to obtaining this compound involves the synthesis of its acid precursor followed by a salt formation reaction.

A common and well-documented precursor-based route starts with 2,4-dihydroxybenzoic acid. guidechem.com This synthesis can be broken down into the following key stages:

Methylation of the Precursor : The initial step involves the selective methylation of 2,4-dihydroxybenzoic acid. This is typically achieved by reacting it with a methylating agent, such as dimethyl sulfate (B86663), in an alkaline solution (e.g., sodium hydroxide). The reaction is carefully controlled to favor methylation at the 4-position hydroxyl group, yielding 4-methoxysalicylic acid (2-hydroxy-4-methoxybenzoic acid). guidechem.com

Purification of the Acid Intermediate : The resulting 2-hydroxy-4-methoxybenzoic acid is often impure and is purified through filtration and recrystallization, typically using deionized water, to yield a white crystalline product. guidechem.com

Salt Formation : The purified 2-hydroxy-4-methoxybenzoic acid is then converted to its potassium salt. This is accomplished by reacting the acid with a potassium base, such as potassium carbonate, in an aqueous solution. The reaction releases carbon dioxide gas and results in the formation of this compound. guidechem.com

Final Purification : The crude potassium salt undergoes final purification, which may involve recrystallization from a solvent mixture, such as an ethanol-water solution, and treatment with activated carbon to remove impurities. The final product is then isolated by cooling, crystallization, and vacuum drying. guidechem.com

Optimizing reaction conditions is crucial for maximizing yield and purity while ensuring safety and efficiency. Key parameters that are often adjusted include temperature, reaction time, solvent, and the choice of reagents.

Temperature Control : During the methylation of 2,4-dihydroxybenzoic acid with dimethyl sulfate, the temperature is carefully controlled, often kept below 40°C, to manage the exothermic nature of the reaction and prevent unwanted side products. guidechem.com

Reaction Time : The duration of the reaction is optimized to ensure complete conversion. For instance, the methylation step might proceed for several hours at a moderate temperature, followed by a shorter period at an elevated temperature to drive the reaction to completion. guidechem.com

Solvent Selection : The choice of solvent is critical. Acetonitrile has been identified as a "greener" and effective solvent for certain oxidative coupling reactions used to synthesize related compounds, offering a good balance between reactant conversion and reaction selectivity. scielo.br

Purification Techniques : Optimization extends to purification. The process often involves hot filtration after the initial synthesis of the acid, followed by cooling to specific low temperatures (e.g., 0-5°C) to maximize the crystallization and recovery of the pure product. guidechem.com The use of activated carbon helps in removing colored impurities. guidechem.com

The table below summarizes typical reaction conditions for the synthesis of 2-hydroxy-4-methoxybenzoic acid, a key intermediate.

| Step | Reactants | Reagents | Solvent | Temperature | Time |

| Methylation | 2,4-dihydroxybenzoic acid | Dimethyl sulfate, Sodium hydroxide (B78521) | Deionized water | < 40°C, then 60°C | 6 hours, then 30 min |

| Acidification | Reaction mixture from methylation | Hydrochloric acid | Deionized water | Room Temperature | N/A |

| Purification | Crude 4-methoxysalicylic acid | Deionized water | Deionized water | 80°C | 30 min |

Synthesis of 2-hydroxy-4-methoxybenzoic Acid and its Esters

The synthesis of the free acid, 2-hydroxy-4-methoxybenzoic acid, is a critical prerequisite for producing the potassium salt. guidechem.com This acid and its ester derivatives are also important compounds in their own right.

Esterification: The structure of 2-hydroxy-4-methoxybenzoic acid contains both a carboxylic acid group and a phenolic hydroxyl group, allowing for two distinct types of esterification. 4college.co.uk

Reaction at the Carboxyl Group : This is a standard esterification where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst (Fischer esterification) to form an ester. 4college.co.ukusm.my Microwave-assisted methods have been developed to improve the efficiency of this reaction for substituted benzoic acids. usm.my

Reaction at the Hydroxyl Group : The phenolic -OH group can react with an organic acid or acid chloride to form a different type of ester. 4college.co.uk

Alternative methods for esterification of hydroxybenzoic acids include reacting the acid with a halogenated compound in the presence of a nonquaternizable tertiary amine. google.com Transesterification, where another ester (often a methyl or ethyl ester) is reacted with an alcohol in the presence of a catalyst, is also a viable method. nih.gov

Hydrolysis: Hydrolysis is the reverse of esterification, where an ester is split back into a carboxylic acid (or its salt) and an alcohol. libretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis : The ester is heated with an excess of water containing a strong acid catalyst. This reaction is reversible and may not proceed to completion. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : Using a base like sodium hydroxide results in an irreversible reaction that goes to completion, yielding an alcohol and the salt of the carboxylic acid. libretexts.org Studies on the hydrolysis of parabens (esters of 4-hydroxybenzoic acid) show that the first step in their degradation is the hydrolysis of the ester bond to form 4-hydroxybenzoic acid. nih.govnih.gov

Carboxylation involves introducing a carboxyl group (-COOH) onto a molecule. For synthesizing 2-hydroxy-4-methoxybenzoic acid, a key method is the carboxylation of its precursor, 3-methoxyphenol. The Kolbe-Schmitt reaction is a classic method for the ortho-carboxylation of phenols. future4200.comnih.gov

Recent advancements have led to the development of a modified Kolbe-Schmitt reaction that operates under atmospheric pressure of carbon dioxide, which is a significant improvement in terms of safety and operational simplicity over traditional high-pressure methods. future4200.comnih.govbohrium.com This is achieved by using an additive, such as 2,4,6-trimethylphenol, which is believed to act as an aid for CO2 capture. future4200.combohrium.com

Biocatalytic methods have also been explored, using enzymes like 2,3-dihydroxybenzoic acid (de)carboxylase to catalyze the ortho-carboxylation of phenolic molecules using CO2 (as bicarbonate) as the substrate. researchgate.netresearchgate.net

The table below compares different carboxylation methods.

| Method | CO2 Pressure | Key Features | Precursor Example |

| Traditional Kolbe-Schmitt | High Pressure | Requires high temperature and pressure; uses dry phenoxide. | Phenol (B47542) |

| Atmospheric Kolbe-Schmitt | Atmospheric (1 atm) | Uses a recyclable additive (e.g., 2,4,6-trimethylphenol); safer and simpler. future4200.combohrium.com | Phenols |

| Enzymatic Carboxylation | Atmospheric (via bicarbonate) | Amine-mediated conversion of CO2 to bicarbonate; high selectivity. researchgate.net | Phenols (e.g., catechol) |

Development of Advanced Synthetic Analogues and Derivatives

The core structure of 2-hydroxy-4-methoxybenzoic acid serves as a scaffold for the development of more complex synthetic analogues and derivatives with potential applications in various fields.

Hydrazide Derivatives : A series of novel 2-hydroxy-4-methoxybenzohydrazide (B1586396) analogues have been designed and synthesized. These compounds are created from the parent acid and are explored for specific biological activities. researchgate.net

Isomeric Starting Materials : Isomers of the parent compound, such as methyl 3-hydroxy-4-methoxybenzoate, have been used as starting materials in the multi-step synthesis of complex molecules like the pharmaceutical agent Gefitinib. mdpi.com The synthesis involves steps like alkylation, nitration, reduction, and cyclization to build the final complex structure. mdpi.com

Structurally Related Compounds : Research into related benzoic acid derivatives includes compounds like 2,3-dihydroxy-4-methoxybenzoic acid. ontosight.ai The synthesis and evaluation of various benzoic acid derivatives with different hydroxy and methoxy (B1213986) substitution patterns are areas of active investigation. ontosight.ai

Analogues for Biological Studies : Synthetic analogues of related acids are developed to study metabolic pathways. For example, phosphonate (B1237965) analogues of 2-oxo acids have been created to discriminate between the metabolic contributions of different enzymes in mammalian cells. nih.gov

Strategies for Structural Modification

The structural modification of 2-hydroxy-4-methoxybenzoic acid can be systematically approached by targeting its three primary functional regions: the carboxylic acid group, the phenolic hydroxyl group, and the aromatic ring. Each site offers distinct opportunities for derivatization through various organic reactions.

Modification of the Carboxylic Acid Group:

The carboxylic acid moiety is a prime site for modifications such as esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The classical Fischer-Speier esterification involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, reaction with alkyl halides in the presence of a base like potassium carbonate can yield the corresponding esters. These reactions are versatile and can be used to introduce a wide array of alkyl or aryl groups.

Amidation: The formation of amides from the carboxylic acid can be accomplished by first converting the acid to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then be reacted with a primary or secondary amine to form the desired amide. Direct coupling of the carboxylic acid with an amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides a milder alternative for amide bond formation.

Modification of the Phenolic Hydroxyl Group:

The phenolic hydroxyl group is nucleophilic and can undergo reactions like O-alkylation and O-acylation.

O-Alkylation (Etherification): The synthesis of ethers from the phenolic hydroxyl group is typically achieved via the Williamson ether synthesis. This involves deprotonating the phenol with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

O-Acylation: The phenolic hydroxyl group can also be acylated to form esters. This is commonly done by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.

Modification of the Aromatic Ring:

The aromatic ring of 2-hydroxy-4-methoxybenzoic acid is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and methoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be achieved using various halogenating agents. For instance, bromination can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst or in a solvent like acetic acid.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be accomplished by using a mixture of concentrated nitric acid and sulfuric acid. The position of nitration is influenced by the directing effects of the existing substituents.

Friedel-Crafts Reactions: While the presence of the deactivating carboxyl group can hinder Friedel-Crafts reactions, under certain conditions, alkylation or acylation of the aromatic ring may be possible, typically requiring a strong Lewis acid catalyst.

Below is an interactive data table summarizing the key strategies for structural modification of 2-hydroxy-4-methoxybenzoic acid.

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Carboxylic Acid | Amidation | 1. SOCl₂ or (COCl)₂2. Amine | Amide |

| Phenolic Hydroxyl | O-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Ether |

| Phenolic Hydroxyl | O-Acylation | Acyl Chloride or Acid Anhydride, Base (e.g., Pyridine) | Ester |

| Aromatic Ring | Halogenation | Halogen (e.g., Br₂), Lewis Acid (optional) | Aryl Halide |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitroarene |

Multi-step Organic Synthesis Pathways

The derivatization of this compound often involves multi-step synthetic pathways to achieve more complex molecular architectures. These pathways strategically combine various reactions to build upon the initial scaffold.

Synthesis of 2,4-Dimethoxybenzoic Acid:

A straightforward multi-step synthesis involves the conversion of 2-hydroxy-4-methoxybenzoic acid to its corresponding dimethoxy derivative.

Step 1: Esterification of the Carboxylic Acid: To prevent the acidic proton of the carboxylic acid from interfering with the subsequent O-alkylation step, it is first protected as an ester. For example, reaction with methanol (B129727) in the presence of an acid catalyst yields methyl 2-hydroxy-4-methoxybenzoate.

Step 2: O-Alkylation of the Phenolic Hydroxyl Group: The resulting ester is then subjected to Williamson ether synthesis. Treatment with a base like potassium carbonate followed by an alkylating agent such as dimethyl sulfate or methyl iodide converts the phenolic hydroxyl group to a methoxy group, yielding methyl 2,4-dimethoxybenzoate.

Step 3: Hydrolysis of the Ester: The final step involves the hydrolysis of the ester group back to a carboxylic acid. This is typically achieved by heating with an aqueous base, such as sodium hydroxide, followed by acidification to yield 2,4-dimethoxybenzoic acid.

Synthesis of N-Aryl-2-hydroxy-4-methoxybenzamide Derivatives:

This pathway focuses on creating a library of amide derivatives, which are common motifs in pharmacologically active compounds.

Step 1: Protection of the Phenolic Hydroxyl Group: To avoid side reactions at the phenolic hydroxyl group during amide formation, it can be protected. A common protecting group is the benzyl (B1604629) group, which can be introduced by reacting the starting material with benzyl bromide in the presence of a base.

Step 2: Amide Bond Formation: The carboxylic acid of the protected intermediate is then activated, for instance, by conversion to its acyl chloride with thionyl chloride. Subsequent reaction with a variety of substituted anilines (aromatic amines) yields the corresponding N-aryl-2-(benzyloxy)-4-methoxybenzamides.

Step 3: Deprotection of the Phenolic Hydroxyl Group: The final step involves the removal of the benzyl protecting group to regenerate the free phenolic hydroxyl group. This is typically accomplished through catalytic hydrogenation, using hydrogen gas and a palladium catalyst (e.g., Pd/C), to afford the desired N-aryl-2-hydroxy-4-methoxybenzamide derivatives.

Synthesis of Functionalized Heterocycles:

The reactive functional groups of 2-hydroxy-4-methoxybenzoic acid can be utilized to construct heterocyclic ring systems. For example, a multi-step pathway could lead to the formation of a chromone (B188151) derivative.

Step 1: O-Acylation of the Phenolic Hydroxyl Group: The synthesis can be initiated by an O-acylation reaction. For instance, reaction with acetic anhydride can yield 2-acetoxy-4-methoxybenzoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization): Treatment of the O-acylated product with a strong acid or a dehydrating agent can promote an intramolecular cyclization via a Friedel-Crafts-type reaction. This would involve the acylation of the aromatic ring by the newly formed ester group, leading to the formation of a chromone ring system. The regioselectivity of this cyclization would be influenced by the electronic and steric factors of the substituents on the aromatic ring.

The following interactive data table outlines a representative multi-step synthesis pathway starting from 2-hydroxy-4-methoxybenzoic acid.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-hydroxy-4-methoxybenzoic acid | CH₃OH, H₂SO₄ (cat.), Reflux | Methyl 2-hydroxy-4-methoxybenzoate |

| 2 | Methyl 2-hydroxy-4-methoxybenzoate | (CH₃)₂SO₄, K₂CO₃, Acetone, Reflux | Methyl 2,4-dimethoxybenzoate |

| 3 | Methyl 2,4-dimethoxybenzoate | 1. NaOH (aq), Heat2. H₃O⁺ | 2,4-Dimethoxybenzoic acid |

Ecological and Environmental Dynamics of 2 Hydroxy 4 Methoxybenzoic Acid Derivatives

Environmental Fate and Transport Studies of 2-hydroxy-4-methoxybenzoic Acid Derivatives

The environmental fate and transport of 2-hydroxy-4-methoxybenzoic acid and its derivatives, such as Potassium 2-hydroxy-4-methoxybenzoate, are critical for understanding their potential ecological impact. These compounds can be introduced into the environment through various pathways, and their persistence, mobility, and transformation are influenced by a combination of biotic and abiotic factors.

Biodegradation Pathways

The biodegradation of aromatic compounds like 2-hydroxy-4-methoxybenzoic acid is a key process in their removal from the environment. Microorganisms, through enzymatic activities, can break down these complex molecules into simpler, less harmful substances. The biodegradation of hydroxybenzoic acids typically involves initial hydroxylation followed by ring cleavage.

One common pathway for the degradation of hydroxybenzoic acids is through the formation of dihydroxybenzoic acids. For instance, in a process analogous to the degradation of 4-hydroxybenzoic acid, 2-hydroxy-4-methoxybenzoic acid could potentially be hydroxylated to form a dihydroxy-methoxybenzoic acid. Subsequently, this intermediate can undergo ring cleavage, eventually leading to compounds that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle.

Studies on related compounds, such as 4-hydroxybenzoic acid, have identified several key enzymes and intermediates in their degradation pathways. For example, the enzyme 4-hydroxybenzoate 3-hydroxylase is known to convert 4-hydroxybenzoic acid to protocatechuic acid. This is then cleaved by dioxygenases. While specific enzymes for 2-hydroxy-4-methoxybenzoic acid are not extensively documented, the general principles of aromatic compound degradation suggest a similar sequence of reactions.

Table 1: Potential Intermediates in the Biodegradation of 2-hydroxy-4-methoxybenzoic Acid

| Initial Compound | Potential Intermediate 1 | Potential Intermediate 2 | Potential End Products |

| 2-hydroxy-4-methoxybenzoic acid | Dihydroxy-methoxybenzoic acid | Ring-cleavage products | CO2, H2O, biomass |

Sorption Characteristics to Environmental Matrices

The sorption of a chemical to soil and sediment particles is a crucial factor in determining its mobility and bioavailability in the environment. This process is influenced by the chemical's properties (such as its acidity and octanol-water partition coefficient) and the characteristics of the environmental matrix (including organic matter content, clay content, and pH).

Direct studies on the sorption of this compound or its parent acid to environmental matrices are limited. However, insights can be drawn from studies on other acidic organic compounds with similar structures. For acidic compounds, soil pH is a critical factor influencing sorption. At a pH below the compound's pKa, it will exist predominantly in its neutral form, which tends to sorb more strongly to organic matter. Conversely, at a pH above the pKa, the compound will be in its anionic form, which is more water-soluble and less likely to sorb to negatively charged soil particles.

The organic carbon content of the soil is another key determinant. Compounds with a higher affinity for organic matter will have a higher organic carbon-water partition coefficient (Koc), indicating lower mobility.

Table 2: Factors Influencing the Sorption of 2-hydroxy-4-methoxybenzoic Acid Derivatives

| Factor | Influence on Sorption |

| Soil pH | Lower pH generally increases sorption for acidic compounds. |

| Organic Matter Content | Higher organic matter content typically leads to greater sorption. |

| Clay Content and Type | Can contribute to sorption, particularly for certain types of clay minerals. |

| Chemical Structure | The presence of functional groups influences the compound's polarity and ability to interact with soil components. |

Potential for Groundwater Migration

The potential for a chemical to migrate to groundwater is a significant environmental concern. This is largely determined by its mobility in the soil, which is a function of its sorption characteristics and persistence. Chemicals that are highly soluble in water, exhibit weak sorption to soil particles, and are resistant to degradation have a higher potential to leach into groundwater.

Given that this compound is the salt of a carboxylic acid, it is expected to be water-soluble. In its anionic form (at neutral or alkaline pH), 2-hydroxy-4-methoxybenzoate would have a relatively low affinity for negatively charged soil colloids, which could enhance its mobility.

The potential for groundwater migration can be estimated using models that incorporate the chemical's physicochemical properties and the hydrogeological characteristics of the site. Key parameters in these models include the soil-water partition coefficient (Kd), the organic carbon-water partition coefficient (Koc), and the degradation half-life. Without specific experimental data for 2-hydroxy-4-methoxybenzoic acid, a precise assessment of its groundwater migration potential remains speculative. However, its properties suggest a moderate to high potential for leaching, particularly in soils with low organic matter content and at pH levels where the anionic form predominates.

Table 3: Factors Affecting the Groundwater Migration Potential of 2-hydroxy-4-methoxybenzoic Acid Derivatives

| Parameter | Effect on Groundwater Migration Potential |

| High Water Solubility | Increases potential for migration. |

| Low Sorption (Low Koc) | Increases potential for migration. |

| Long Degradation Half-life | Increases potential for migration. |

| High Soil Permeability | Increases potential for migration. |

| High Rainfall/Irrigation | Increases potential for migration. |

Biotechnological Production and Biomedical Applications of Potassium 2 Hydroxy 4 Methoxybenzoate and Its Analogues

Biosynthesis and Biocatalytic Approaches

The production of phenolic acids, including the parent acid of Potassium 2-hydroxy-4-methoxybenzoate, is increasingly leveraging biotechnological methods as an alternative to chemical synthesis. nih.gov These bio-based technologies are seen as more environmentally friendly and can be cost-effective for large-scale production. nih.gov

Phenolic acids are secondary metabolites naturally synthesized by plants and fungi. nih.gov Their biosynthesis originates from aromatic amino acids produced via the shikimate pathway. nih.gov In this pathway, the amino acid L-phenylalanine is converted into precursors for various phenolic acids. nih.gov A key enzyme in this process is phenylalanine ammonia (B1221849) lyase (PAL), which catalyzes the deamination of phenylalanine to produce cinnamic acid, a central intermediate in the synthesis of many phenylpropanoid products. nih.govresearchgate.net

Subsequent enzymatic modifications, such as hydroxylation and methylation, on the aromatic ring of these precursors lead to the diverse array of hydroxybenzoic and hydroxycinnamic acids found in nature. nih.govresearchgate.net For instance, cinnamic acid can be converted to p-coumaric acid by a monooxygenase, which can then undergo further hydroxylation and methylation to form other phenolic acids. nih.gov Biotechnological approaches aim to harness these enzymatic reactions for targeted production. Researchers have successfully established multi-enzyme cascades, which are series of enzymatic reactions, to produce compounds like 4-hydroxybenzoic acid (4HBA) from biobased L-tyrosine in engineered microorganisms. nih.govresearchgate.net

Whole-cell biocatalysis utilizes entire microorganisms (such as bacteria or fungi) as catalysts for organic reactions. d-nb.infonih.gov This strategy offers several advantages over using isolated enzymes, most notably a significant reduction in catalyst cost as it bypasses the need for expensive enzyme purification. d-nb.info Furthermore, whole cells inherently contain the necessary cofactors (like ATP and NADPH) and have built-in mechanisms for their regeneration, which improves the economic feasibility of cofactor-dependent reactions. d-nb.info

Metabolically engineered microbial cell factories are a promising and sustainable technology for the large-scale production of phenolic acids. nih.gov For example, a CoA-free multi-enzyme pathway has been constructed in Escherichia coli for the efficient synthesis of 4-hydroxybenzoic acid (4HBA) and benzoic acid from renewable feedstocks like L-tyrosine and L-phenylalanine. nih.govresearchgate.net In one study, this whole-cell biocatalysis approach achieved over 85% conversion of L-tyrosine to 4HBA. nih.govresearchgate.net Such systems demonstrate the potential for developing sustainable bioprocesses for producing valuable phenolic compounds and their derivatives. researchgate.net

Role as a Biochemical Marker and Diagnostic Tool

The direct application of this compound as a formal biochemical marker or diagnostic tool for diseases is not extensively documented in current research. However, its parent compound, 2-hydroxy-4-methoxybenzoic acid, has been identified as a natural product in certain plants, such as evening primrose. foodb.ca This suggests its potential use as a biomarker for the consumption of specific food products. foodb.ca Further research is required to explore and validate its utility in clinical diagnostics.

Development in Pharmaceutical Formulations and Therapeutic Agents

This compound, often referred to as 4-MSK, and its parent acid have been actively investigated for their beneficial effects in both dermatology and systemic therapeutic applications.

This compound is a recognized medicinal whitening ingredient used in a variety of cosmetic products. unilongmaterial.comztcaluaniemuelearoxidize.com Its structure, similar to salicylic (B10762653) acid, allows it to effectively regulate skin processes to achieve a brighter and more even complexion. unilongmaterial.com The primary mechanism of action involves the inhibition of tyrosinase, a key enzyme required for melanin (B1238610) production, thereby helping to prevent the formation of dark spots and freckles. nahanutri.comulprospector.com

In addition to inhibiting melanin synthesis, the compound helps to normalize the skin's keratinization process. lgbchem.com This action promotes the smooth discharge of accumulated melanin, contributing to smoother and whiter skin. unilongmaterial.com It is frequently incorporated into a wide range of skin-lightening products, including creams, lotions, and other formulations, and can be used in combination with other whitening agents, such as tranexamic acid, to enhance its efficacy in controlling the formation of dark spots. nahanutri.comlgbchem.com

Table 1: Dermatological Functions of this compound (4-MSK)

| Function | Mechanism of Action | Reference |

| Skin Whitening | Inhibits the activity of the enzyme tyrosinase, which is essential for melanin production. | ulprospector.com |

| Keratin Metabolism | Corrects abnormal epidermal growth and promotes the discharge of melanin. | unilongmaterial.com |

| Spot Prevention | Helps prevent stains and freckles caused by sun exposure. | nahanutri.com |

| Even Skin Tone | Promotes an even skin tone and minimizes liver spots. | nahanutri.com |

The analogues of this compound have shown significant potential in therapeutic areas beyond dermatology, particularly in the development of antidiabetic and antimicrobial agents.

Antidiabetic Properties:

The parent compound, 2-hydroxy-4-methoxybenzoic acid (HMBA), isolated from the roots of the medicinal plant Hemidesmus indicus, has demonstrated promising antidiabetic activity. medchemexpress.comnih.gov In studies conducted on streptozotocin-induced diabetic rats, oral administration of HMBA led to a significant reduction in blood glucose levels and a restoration of plasma insulin (B600854). nih.govresearchgate.net The compound also showed a positive effect on lipid profiles, normalizing levels of total cholesterol, triglycerides, and LDL-cholesterol in diabetic subjects. researchgate.net Furthermore, HMBA treatment was found to restore the activity of membrane-bound enzymes, such as Ca2+-ATPase, which is often altered in diabetic conditions. nih.gov These findings suggest that HMBA's hypoglycemic and antioxidant properties could be beneficial in managing diabetes and its complications. nih.govresearchgate.net

Table 2: Antidiabetic Effects of 2-hydroxy-4-methoxybenzoic acid (HMBA) in Animal Studies

| Parameter Measured | Observed Effect of HMBA Treatment | Reference |

| Plasma Glucose | Significant decrease in elevated glucose levels. | researchgate.net |

| Plasma Insulin | Restoration of insulin levels. | researchgate.net |

| Lipid Profile | Normalization of total cholesterol, triglycerides, and LDL-cholesterol. | researchgate.net |

| Membrane-Bound Enzymes | Increased the activity of low-affinity Ca2+-ATPase to normal levels. | nih.gov |

| Antioxidant Activity | Reduced lipid peroxidation in plasma and erythrocytes. | nih.gov |

Antimicrobial Activity:

Research has also highlighted the antimicrobial potential of compounds structurally related to this compound. The analogue 2-hydroxy-4-methoxybenzaldehyde (B30951), a major component of the essential oil from Periploca sepium, has exhibited antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com

More specifically, 2-hydroxy-4-methoxybenzaldehyde has been studied for its efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov It was found to disrupt the bacterial cell membrane, leading to the leakage of intracellular contents. nih.govresearchgate.net Notably, the compound was also effective at eradicating nearly 80% of preformed MRSA biofilms, which are notoriously difficult to treat. nih.govresearchgate.net The broader class of hydroxybenzoic acids is also under investigation for antimicrobial properties, with some studies showing that compounds like 4-hydroxybenzoic acid are effective against various microorganisms. dergipark.org.tr These findings indicate that derivatives of 2-hydroxy-4-methoxybenzoic acid could serve as lead structures for developing new antimicrobial drugs. researchgate.net

Material Science Applications of Coordination Complexes

Coordination complexes, which consist of a central metal ion bonded to one or more molecules or ions known as ligands, have found diverse applications in material science. Their unique electronic and structural properties make them suitable for use as catalysts, in sensing, and as functional additives in polymers. In the context of polymer science, these complexes are particularly valued for their ability to interact with and dissipate the energy from ultraviolet (UV) radiation, which is a primary driver of polymer degradation.

Polymer Stabilization against Photodegradation

The photodegradation of polymers is a process initiated by the absorption of UV radiation, leading to the formation of free radicals. These highly reactive species can then participate in a cascade of chemical reactions that result in the cleavage of polymer chains, cross-linking, and the formation of chromophoric groups, which often manifest as discoloration, brittleness, and a general loss of mechanical integrity.

Coordination complexes can mitigate this degradation through several mechanisms. The organic ligand can act as a UV absorber, dissipating harmful radiation as heat. The metal center, in turn, can function as a radical scavenger or a quencher of excited states, thereby interrupting the degradation cycle. The synergistic effect of both the metal and the ligand can lead to highly effective photostabilization.

The 2-hydroxy-4-methoxybenzoate moiety, as a ligand, is structurally related to a class of well-known UV absorbers, the 2-hydroxybenzophenones. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl group in these compounds provides an efficient pathway for the dissipation of absorbed UV energy. When incorporated into a coordination complex, this inherent UV-absorbing capability can be combined with the stabilizing properties of a metal ion.

Furthermore, lanthanide metal-organic frameworks and coordination polymers have been investigated for their UV-shielding properties. The aromatic carboxylate ligands in these structures can effectively absorb UV radiation and transfer the energy to the lanthanide ion, which then dissipates it through its characteristic emission pathways. Given that 2-hydroxy-4-methoxybenzoate is an aromatic carboxylate, it is plausible that its coordination complexes with lanthanides could exhibit similar UV-shielding capabilities.

To illustrate the potential performance of such coordination complexes, a hypothetical data table is presented below, based on typical results seen for analogous systems in polystyrene. This data is for illustrative purposes only and is not based on experimental results for this compound complexes.

| Polymer Sample | Change in Carbonyl Index (%) | Weight Loss (%) | Change in Average Molecular Weight (%) |

|---|---|---|---|

| Polystyrene (Control) | 150 | 2.5 | -60 |

| Polystyrene + Metal Complex | 30 | 0.5 | -15 |

Q & A

Advanced Research Question

- Nucleophilic Substitution : The methoxy group at the 4-position is electron-donating, directing electrophiles to the ortho/para positions. For example, bromination with Br₂/FeBr₃ yields 5-bromo-2-hydroxy-4-methoxybenzoate as the major product .

- Oxidation : The hydroxyl group at the 2-position can be selectively oxidized using KMnO₄ in acidic conditions to form a ketone intermediate, though over-oxidation may lead to quinone derivatives .

Methodological Note :

Use DFT calculations (e.g., Gaussian 16) to model transition states and predict regioselectivity. Validate with O isotopic labeling for mechanistic elucidation .

What hydrogen-bonding networks govern the crystal packing of this compound?

Advanced Research Question

SXRD analysis reveals a layered structure stabilized by O–H···O hydrogen bonds between the hydroxyl and carboxylate groups (2.7–2.9 Å) and weaker C–H···O interactions involving the methoxy group . Graph-set analysis (e.g., Etter’s rules) identifies primary motifs like rings, which influence mechanical properties (e.g., brittleness) .

Experimental Design :

Grow crystals via slow evaporation from aqueous ethanol. Compare packing motifs with analogs (e.g., sodium salts) to assess cation-dependent polymorphism .

How can in silico toxicology models address data gaps in the safety profile of this compound?

Advanced Research Question

While EFSA notes a lack of direct toxicological data, read-across approaches using structurally related hydroxy-/methoxy-benzaldehyde derivatives (e.g., 2-hydroxy-4-methoxybenzaldehyde) suggest low acute toxicity (LD₅₀ >2000 mg/kg in rodents) . Use OECD QSAR Toolbox to predict mutagenicity (Ames test) and endocrine disruption potential. Validate with in vitro assays (e.g., HepG2 cell viability) .

Methodological Note :

Prioritize metabolites (e.g., sulfate conjugates) for ADME profiling using hepatic S9 fractions and LC-HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。